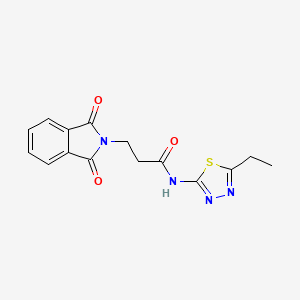
3-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic molecule that integrates a dioxoisoindoline moiety with a thiadiazole group. Its structural uniqueness positions it as a candidate for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H14N4O3S with a molecular weight of 342.36 g/mol. The structure features a 1,3-dioxoisoindoline ring which is known for its biological relevance, particularly in drug development.
Synthesis
The synthesis of this compound typically involves:
- Formation of the dioxoisoindoline moiety through cyclization reactions.
- Synthesis of the thiadiazole group via reactions involving hydrazine derivatives and appropriate nitriles.
- Coupling reactions to form the final amide structure.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole nucleus exhibit significant anticancer properties. The mechanism often involves:
- Inhibition of DNA/RNA synthesis , leading to reduced cellular proliferation.
- Targeting key kinases involved in tumorigenesis.
For instance, derivatives of 1,3,4-thiadiazole have shown cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.74 to 10.0 μg/mL .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10 |
| MCF-7 | Varies |
Antimicrobial Activity
The thiadiazole derivatives have also been reported to possess antimicrobial properties. They demonstrate effectiveness against various bacterial strains through mechanisms that may involve:
- Disruption of bacterial cell walls.
- Inhibition of essential enzymes.
Case Studies
- Antitumor Activity : A study assessed the efficacy of a related thiadiazole compound in inhibiting tumor growth in vivo. The results indicated that the compound was significantly more effective than standard treatments like valproic acid .
- Neuroprotective Effects : Another investigation into neuroprotective properties revealed that certain thiadiazole derivatives could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme inhibition : Targeting specific enzymes involved in cancer progression or microbial survival.
- Cell cycle arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
Eigenschaften
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-2-12-17-18-15(23-12)16-11(20)7-8-19-13(21)9-5-3-4-6-10(9)14(19)22/h3-6H,2,7-8H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQUQVOOXHGUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














